2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(1-naphthyl)ethylidene)acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide is a complex organic compound that belongs to the class of thiosemicarbazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylthio)acetic acid hydrazide with 1-(1-naphthyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: A simpler analog with similar biological activities.
N’-(1-(1-Naphthyl)ethylidene)acetohydrazide:
Uniqueness
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzothiazole and naphthyl groups may enhance its activity and selectivity in various applications.
Properties
Molecular Formula |
C21H17N3OS2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H17N3OS2/c1-14(16-10-6-8-15-7-2-3-9-17(15)16)23-24-20(25)13-26-21-22-18-11-4-5-12-19(18)27-21/h2-12H,13H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
CZEZJXXJOCZZAU-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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